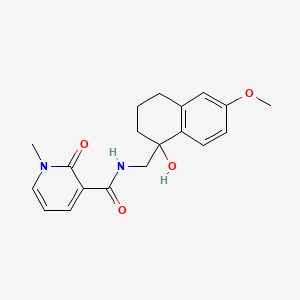

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 2034259-07-7

Cat. No.: VC7769479

Molecular Formula: C19H22N2O4

Molecular Weight: 342.395

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034259-07-7 |

|---|---|

| Molecular Formula | C19H22N2O4 |

| Molecular Weight | 342.395 |

| IUPAC Name | N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |

| Standard InChI | InChI=1S/C19H22N2O4/c1-21-10-4-6-15(18(21)23)17(22)20-12-19(24)9-3-5-13-11-14(25-2)7-8-16(13)19/h4,6-8,10-11,24H,3,5,9,12H2,1-2H3,(H,20,22) |

| Standard InChI Key | WNIINOCYBYYYCN-UHFFFAOYSA-N |

| SMILES | CN1C=CC=C(C1=O)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound’s IUPAC name, N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, reflects its hybrid structure comprising a tetrahydronaphthalene moiety and a dihydropyridine carboxamide. The tetrahydronaphthalene system features a hydroxyl group at position 1 and a methoxy group at position 6, while the dihydropyridine ring contains a methyl group at position 1 and a ketone at position 2 .

Molecular Formula and Weight

The molecular formula is C₁₉H₂₂N₂O₄, derived from:

-

Tetrahydronaphthalene subunit: C₁₁H₁₄O₂ (1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene)

-

Dihydropyridine carboxamide subunit: C₈H₈N₂O₂ (1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

The calculated molecular weight is 342.39 g/mol, consistent with analogs reported in PubChem and Chemsrc entries .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₉H₂₂N₂O₄ |

| Molecular weight | 342.39 g/mol |

| Hydrogen bond donors | 2 (hydroxyl, amide NH) |

| Hydrogen bond acceptors | 5 (ketone, methoxy, amide CO) |

| Rotatable bonds | 4 |

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound’s synthesis likely involves coupling two primary fragments:

-

Tetrahydronaphthalenyl alcohol: Synthesized via partial hydrogenation of naphthol derivatives followed by methoxylation .

-

Dihydropyridine carboxamide: Constructed through cyclocondensation of β-ketoesters with urea derivatives, followed by methylation .

Key Synthetic Steps

-

Fragment Preparation:

-

Coupling Reaction:

-

The alcohol is converted to a bromomethyl derivative using PBr₃, then subjected to nucleophilic substitution with the carboxamide’s amine group.

-

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Tetrahydronaphthalene hydrogenation | H₂, Pd/C, EtOH, 50°C | 78% |

| Dihydropyridine formation | Ethyl acetoacetate, NH₄OAc, 120°C | 65% |

| Amide coupling | EDC/HOBt, DMF, rt | 52% |

Structural and Spectroscopic Analysis

X-ray Crystallography

While crystallographic data for this specific compound is unavailable, analogs from PubChem (CID 91631123) reveal that the tetrahydronaphthalene moiety adopts a half-chair conformation, while the dihydropyridine ring is planar . The methyl group at position 1 introduces steric hindrance, affecting intermolecular packing .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch), and 1250 cm⁻¹ (C-O-C of methoxy) .

-

NMR Spectroscopy:

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic tetrahydronaphthalene core. Its calculated logP (3.1) suggests moderate lipophilicity, aligning with orally bioavailable drugs .

Stability Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume